4-Position Indane Scaffold Affords Sub-Nanomolar 5-HT1A Receptor Affinity in Ligand Conjugates (Indirect Scaffold Potency Benchmarking)
Derivatives incorporating the 2,3-dihydro-1H-inden-4-yl scaffold demonstrate potent binding to the human serotonin 5-HT1A receptor, a key target for CNS therapeutics. Specifically, a compound featuring this scaffold as a core structural element—6-(4-(4-(2,3-dihydro-1H-inden-4-yl)piperazin-1-yl)butoxy)isoindolin-1-one (CHEMBL1257382)—exhibited a Ki value of 0.740 nM against the human 5-HT1A receptor expressed in HeLa cells [1]. This sub-nanomolar affinity benchmark provides quantitative context for the scaffold's capacity to engage G protein-coupled receptors when appropriately derivatized, serving as a comparative baseline against alternative bicyclic or monocyclic amine cores in medicinal chemistry campaigns [2].
| Evidence Dimension | Binding Affinity (Ki) for Human 5-HT1A Receptor |
|---|---|
| Target Compound Data | 0.740 nM (for the derivative 6-(4-(4-(2,3-dihydro-1H-inden-4-yl)piperazin-1-yl)butoxy)isoindolin-1-one) |
| Comparator Or Baseline | Not directly compared to alternative scaffolds in the same assay; this serves as a benchmark value for the inden-4-yl scaffold class. |
| Quantified Difference | Not applicable (single compound measurement) |
| Conditions | Scintillation proximity assay using human 5-HT1A receptor expressed in HeLa cells |
Why This Matters
This data establishes a quantitative potency benchmark for the inden-4-yl scaffold, informing SAR-driven procurement decisions when selecting building blocks for CNS-targeted library synthesis.
- [1] BindingDB. (2011). BDBM50327606: 6-(4-(4-(2,3-dihydro-1H-inden-4-yl)piperazin-1-yl)butoxy)isoindolin-1-one::CHEMBL1257382. BindingDB ID: 50327606. View Source
- [2] Torrens-Jover, A., & Garcia López, M. (2012). Indane-amine derivatives, their preparation and use as medicaments (U.S. Patent No. 8,232,307 B2). U.S. Patent and Trademark Office. View Source
